N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13529025
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | FRNQCHQTKVILRU-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)C |
| SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
Introduction
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a complex organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is identified by the CAS number 1354003-39-6 and is known for its specific stereochemistry, with the (R) configuration at the chiral center . This compound is of interest in pharmaceutical research due to its potential applications as an intermediate in drug synthesis.
Synthesis Methods
The synthesis of N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multi-step organic synthesis techniques. Continuous flow reactors are often used for scaling up the synthesis to improve yields and purity.
Potential Applications
This compound is categorized as a pharmaceutical intermediate due to its potential applications in drug synthesis and development. Its structural features, including the amide bond and hydroxyethyl substituent, make it a candidate for various therapeutic applications.
Research Findings and Biological Activity
While specific biological activity data for N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is limited, compounds with similar structures often exhibit promising biological activities. For instance, related compounds like N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide have shown potential as inhibitors of MDM2, which is implicated in cancer progression.
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